- Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiation, Letters in Organic Chemistry, 2009, 6(7), 535-539
Cas no 946-80-5 (Benzyl phenyl ether)
Benzyl phenyl ether structure
Product Name:Benzyl phenyl ether
CAS No:946-80-5
MF:C13H12O
MW:184.233783721924
MDL:MFCD00020660
CID:83246
PubChem ID:70352
Update Time:2023-10-31
Benzyl phenyl ether Chemical and Physical Properties
Names and Identifiers
-
- (Benzyloxy)benzene
- Benzyl Phenyl Ether
- Benzyloxybenzene
- Phenyl benzyl ether
- Benzene, (phenoxymethyl)-
- Ether, benzyl phenyl
- benzyloxy-benzene
- BENZYLPHENYLETHER
- .alpha.-Phenylanisole
- Anisole, .alpha.-phenyl-
- Benzyl phenyl ether, 98%
- BUE863N0L8
- BOTNYLSAWDQNEX-UHFFFAOYSA-N
- (phenylmethoxy)benzene
- phenoxymethylbenzene
- alpha-Phenylanisole
- Anisole, alpha-phenyl-
- benzylphenyl ether
- phenylmethoxybenzene
- Benzene, (phenoxymethyl)- (9CI)
- (Phenoxymethyl)-benzene
- (Phenoxymethyl)benzene (ACI)
- Ether, benzyl phenyl (6CI, 7CI, 8CI)
- Anisole, α-phenyl-
- NSC 77971
- Benzyl phenyl ether
-
- MDL: MFCD00020660
- Inchi: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
- InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC=CC=1
- BRN: 2045713
Computed Properties
- Exact Mass: 184.08900
- Monoisotopic Mass: 184.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Light brown orange chunks
- Density: 1.0120 (rough estimate)
- Melting Point: 38.0 to 42.0 deg-C
- Boiling Point: 288°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5641 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 9.23000
- LogP: 3.26560
- Solubility: Not determined
Benzyl phenyl ether Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:0-10°C
Benzyl phenyl ether Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzyl phenyl ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023290-1g |
Benzyl phenyl ether |
946-80-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 023290-5g |
Benzyl phenyl ether |
946-80-5 | 95% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 023290-10g |
Benzyl phenyl ether |
946-80-5 | 95% | 10g |
£18.00 | 2022-03-01 | |
| Fluorochem | 023290-25g |
Benzyl phenyl ether |
946-80-5 | 95% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 023290-100g |
Benzyl phenyl ether |
946-80-5 | 95% | 100g |
£78.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-5g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 5g |
¥103.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-25g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 25g |
¥265.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-100g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 100g |
¥848.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-500g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 500g |
¥2992.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-1g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 1g |
¥35.90 | 2023-09-04 |
Benzyl phenyl ether Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 40 min, 100 °C
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ; 2 h, pH 9.3, 70 °C
Reference
- Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethers, Monatshefte fuer Chemie, 2007, 138(1), 47-49
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , Water ; 1 min, 50 °C
Reference
- Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesis, Helvetica Chimica Acta, 2005, 88(1), 1-9
Production Method 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane
Reference
- Catalytic activity of an octopus-type calixarene on the formation of ethers, Chemistry Letters, 1988, (10), 1773-6
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Tris(dimethylamino)phosphine
Reference
- Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N), Bulletin de la Societe Chimique de France, 1965, (6), 1866-72
Production Method 6
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 2 h, 60 °C
Reference
- Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, 80 °C
Reference
- Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactions, RSC Advances, 2017, 7(67), 42168-42171
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane , Water ; 30 min, 298 K
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Catalytic investigations of calix[4]arene scaffold based phase transfer catalyst, Tetrahedron Letters, 2007, 48(26), 4489-4493
Production Method 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene
Reference
- O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPAS, Shangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; reflux; 12 h, reflux
Reference
- Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow, European Journal of Organic Chemistry, 2022, 2022(20),
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane
Reference
- Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzene, Bulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide , Water ; 1 h, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formation, Tetrahedron Letters, 2020, 61(34),
Production Method 14
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran , Water ; 1 h, reflux
Reference
- 2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactions, Synlett, 2003, (15),
Production Method 15
Reaction Conditions
1.1 Reagents: Cesium carbonate , Sodium iodide Solvents: Dichloromethane ; 2 h, 80 °C
Reference
- Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents, Journal of Organic Chemistry, 2007, 72(9), 3194-3198
Production Method 16
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Reference
- Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactions, Synthetic Communications, 1990, 20(18), 2855-64
Production Method 18
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt → 85 °C; 3 h, 80 - 85 °C
Reference
- Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds, China, , ,
Production Method 19
Production Method 20
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
Reference
- Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild condition, Tetrahedron, 2014, 70(16), 2669-2673
Benzyl phenyl ether Raw materials
- Phenylboronic acid
- Iodobenzene
- 2-[4-(Phenylmethoxy)phenoxy]pyridine
- Benzene, 1-chloro-2-(phenylmethoxy)-
- Dibenzyl carbonate
- Perchlorate (8CI,9CI)
- Benzyl alcohol
- rel-(3aR,4S,7R,7aS)-1,3,3a,4,7,7a-Hexahydro-2-(phenylmethyl)-4,7-methanobenzo[c]thiophenium
Benzyl phenyl ether Preparation Products
Benzyl phenyl ether Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:946-80-5)Benzyl phenyl ether
Order Number:A845040
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):376.0
Email:sales@amadischem.com
Benzyl phenyl ether Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:946-80-5)Benzyl phenyl ether
Purity:99%
Quantity:500g
Price ($):376.0